An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 3,4-O-isopropylidene-D-lyxonate
An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 3,4-O-isopropylidene-D-lyxonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Methyl 3,4-O-isopropylidene-D-lyxonate (CAS No. 359437-02-8) is a chiral building block derived from D-lyxose, a pentose sugar.[1] Its structure, featuring a protected diol in a five-membered ring system and a methyl ester, makes it a valuable intermediate in the stereoselective synthesis of complex carbohydrates, nucleoside analogues, and other chiral molecules of pharmaceutical interest. The precise spatial arrangement of its stereocenters, dictated by its D-lyxose origin, is a critical feature for its application in asymmetric synthesis.
This guide provides a comprehensive overview of the key physical properties of Methyl 3,4-O-isopropylidene-D-lyxonate. While specific experimental data for this compound is not extensively reported in publicly available literature, this document outlines the essential physicochemical parameters, the authoritative methodologies for their determination, and the scientific rationale behind these characterization techniques. For illustrative purposes, data and protocols for analogous protected sugar derivatives are referenced to provide field-proven context.
Core Molecular Identity
A precise understanding of the molecular identity is the foundation of all further physicochemical analysis.
| Identifier | Value | Source |
| CAS Number | 359437-02-8 | [1] |
| Molecular Formula | C₉H₁₆O₆ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
Anticipated Physical State and Thermal Properties
While specific data for Methyl 3,4-O-isopropylidene-D-lyxonate is not available, compounds of this class—protected monosaccharide esters—are typically crystalline solids or viscous oils at room temperature. The determination of thermal properties is critical for handling, purification, and assessing stability.
Melting Point
The melting point is a fundamental indicator of purity for crystalline solids. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities. For analogous compounds like 3,4-O-Isopropylidene-2-C-methyl-d-galactonolactone, a melting point is a key reported characteristic.[2]
Causality Behind Experimental Choices: The choice of a capillary-based melting point apparatus is standard due to its small sample requirement, precision, and ability to control the heating rate. A slow heating rate (e.g., 1-2 °C per minute) near the expected melting point is crucial for obtaining an accurate reading.
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Sample Preparation: A small amount of the thoroughly dried, crystalline sample is packed into a capillary tube to a depth of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
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Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
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Validation: The apparatus should be calibrated periodically using certified reference standards with known melting points.
Caption: Workflow for Melting Point Determination.
Boiling Point
For compounds that are liquids at or near room temperature, the boiling point is a key characteristic. Given that many protected sugars are high-boiling oils, vacuum distillation is often required to prevent thermal decomposition. For example, the related compound Methyl 3,4-O-isopropylidene-L-threonate has a reported boiling point of 125 °C at a reduced pressure of 12 mmHg. This indicates that atmospheric pressure boiling would likely lead to degradation.
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Apparatus Setup: A distillation apparatus (e.g., Kugelrohr or short-path) is assembled and connected to a vacuum pump with a pressure gauge (manometer).
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Sample Introduction: The sample is placed in the distillation flask.
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Vacuum Application: The system is slowly evacuated to the desired pressure.
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Heating: The sample is heated gradually.
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Data Recording: The temperature at which the liquid boils and its vapor condenses, along with the corresponding pressure, are recorded.
Optical Properties: A Signature of Chirality
As a chiral molecule, the most defining physical property of Methyl 3,4-O-isopropylidene-D-lyxonate is its ability to rotate plane-polarized light. This property, known as optical activity, is fundamental to confirming the stereochemical integrity of the compound.
Specific Rotation ([α])
Specific rotation is a standardized measure of optical rotation. It is an intrinsic property of a chiral compound and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of 1 g/mL concentration in a 1-decimeter path length tube. The value is dependent on temperature and the wavelength of light used, which must be specified. The D-line of a sodium lamp (589 nm) is the most common wavelength used.
Causality Behind Experimental Choices: The choice of solvent and concentration is critical as these can influence the measured rotation. A solvent that fully dissolves the sample without reacting with it is chosen. The concentration is selected to give a rotation that is accurately measurable by the polarimeter. Chloroform and methanol are common solvents for this class of compounds.
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Solution Preparation: A precise mass of the sample is accurately weighed and dissolved in a specific volume of a designated solvent (e.g., chloroform, methanol) in a volumetric flask.
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Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).
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Sample Measurement: The sample solution is transferred to a polarimeter cell of a known path length (typically 1 dm).
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Rotation Reading: The observed angle of rotation (α) is measured at a specific temperature (usually 20 or 25 °C) and wavelength (e.g., 589 nm).
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Calculation: The specific rotation is calculated using the formula: [α]Tλ = α / (c × l) where:
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α is the observed rotation in degrees.
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c is the concentration in g/mL.
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l is the path length in decimeters (dm).
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Caption: Workflow for Specific Rotation Measurement.
Solubility Profile
The solubility of Methyl 3,4-O-isopropylidene-D-lyxonate in various solvents is a crucial parameter for its use in synthesis, purification (e.g., recrystallization), and formulation.
Expected Solubility: Based on its structure, it is expected to be soluble in common organic solvents.
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High Solubility: Expected in polar aprotic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, as well as in alcohols like methanol and ethanol.
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Low Solubility: Expected to have limited solubility in nonpolar solvents like hexanes and be sparingly soluble or insoluble in water. A similar compound, Methyl 3,4-O-Isopropylidene-6-O-trityl-α-D-galactopyranoside, is noted to be soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[3]
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Solvent Selection: A range of representative solvents (e.g., water, methanol, acetone, ethyl acetate, dichloromethane, hexanes) is selected.
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Sample Addition: To approximately 1 mL of each solvent in a separate test tube, a small, measured amount of the sample (e.g., 10 mg) is added.
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Observation: The mixture is agitated (vortexed) at a controlled temperature (e.g., 25 °C).
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Classification: The solubility is classified based on visual inspection (e.g., soluble, partially soluble, insoluble). For quantitative analysis, techniques like HPLC or gravimetric analysis after solvent evaporation can be employed.
Conclusion
Methyl 3,4-O-isopropylidene-D-lyxonate is a structurally significant chiral intermediate. While its specific physical properties are not widely cataloged, this guide provides a robust framework for their determination based on authoritative, universally accepted methodologies. The characterization of its thermal properties, optical rotation, and solubility profile is essential for its effective application in research and development, ensuring both the purity and stereochemical integrity required for the synthesis of complex target molecules. Researchers working with this compound are strongly encouraged to perform these characterizations to establish a comprehensive data profile.
References
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Booth, L., et al. (2009). 3,4-O-Isopropylidene-2-C-methyl-d-galactonolactone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o328. [Link]
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LabSolutions. Methyl 3,4-O-Isopropylidene-6-O-trityl-α-D-galactopyranoside. [Link]
